molecular formula C23H30F2N2O B1662710 PD0176078

PD0176078

Cat. No.: B1662710
M. Wt: 388.5 g/mol
InChI Key: QGJKMAIASNMXFI-QFIPXVFZSA-N
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Description

It exhibits a purity of >98% (up to 99.04% in some batches) and is available in sizes ranging from 1 mg to 20 mg . The compound is cataloged under HY-U00236 and has the CAS registry number 248922-46-5 . Its primary application lies in research focused on cardiovascular and neurological disorders, given the role of N-type calcium channels in these systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PD176078 involves several steps, starting with the preparation of the core structure. The key intermediate is (2S)-N-[4,4-bis(4-fluorophenyl)butyl]-4-methyl-2-(methylamino)pentanamide. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of PD176078 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

PD176078 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions can yield deoxygenated compounds .

Scientific Research Applications

Mechanism of Action

PD176078 exerts its effects by blocking voltage-gated calcium channels, specifically N-type calcium channels. These channels play a crucial role in regulating calcium influx into cells, which is essential for various cellular functions, including neurotransmitter release and muscle contraction. By inhibiting these channels, PD176078 reduces calcium influx, thereby modulating cellular activity and providing therapeutic benefits in conditions such as pain .

Comparison with Similar Compounds

PD0176078 is functionally compared to two structurally distinct calcium channel modulators: NS-638 and Penfluridol (R-16341) . These compounds share overlapping targets or mechanisms but differ in chemical profiles and applications.

Table 1: Comparative Overview of this compound and Similar Compounds

Parameter This compound NS-638 Penfluridol (R-16341)
Target N-type calcium channel Ca²⁺ channels Dopamine receptors, Ca²⁺ channels
Bioactivity N-type channel blocker Ca²⁺-channel blocker (IC₅₀: 3.4 μM) Antipsychotic, calcium modulation
Purity >98% – 99.04% 98.04% 99.84%
Clinical Status No development reported No development reported Launched (clinical use)
Size Availability 1 mg, 5 mg, 10 mg, 20 mg 10 mM (DMSO), 5–100 mg 10 mM (DMSO), 50–100 mg
Primary Use Preclinical research Research on cellular Ca²⁺ dynamics Antipsychotic therapy
CAS Number 248922-46-5 Not disclosed 52918-63-5

Functional and Mechanistic Differences

  • This compound vs. NS-638: Both compounds inhibit calcium channels, but this compound specifically targets N-type channels, which are critical in neurotransmitter release and pain signaling . NS-638, a non-peptide small molecule, broadly blocks K⁺-stimulated Ca²⁺ elevation with moderate potency (IC₅₀: 3.4 μM) . This compound’s selectivity for N-type channels may offer advantages in reducing off-target effects, though direct potency comparisons are unavailable due to incomplete data .
  • This compound vs. Penfluridol: Penfluridol is a diphenylbutylpiperidine antipsychotic with secondary calcium channel-blocking activity . Unlike this compound, it is clinically approved for schizophrenia but lacks specificity for N-type channels.

Structural and Developmental Contrasts

  • Penfluridol’s complex structure aligns with its dual receptor and channel effects .
  • Developmental Stage : this compound lags behind Penfluridol, which is already marketed. This gap underscores the need for further pharmacokinetic and safety studies for this compound to advance toward clinical trials .

Biological Activity

PD0176078 is a novel compound recognized primarily for its action as a selective blocker of N-type voltage-gated calcium channels. This compound has garnered interest in pharmacological research due to its potential therapeutic applications, particularly in the modulation of pain and other neurological disorders.

This compound functions by inhibiting N-type calcium channels, which play a critical role in neurotransmitter release and neuronal excitability. By blocking these channels, this compound can reduce calcium influx into neurons, thereby diminishing excitatory neurotransmission and potentially alleviating conditions characterized by excessive neuronal activity.

Pharmacological Profile

  • Selectivity : this compound is noted for its selectivity towards N-type calcium channels with an IC50 value of approximately 36 nM, indicating its potency in inhibiting these channels compared to other types of calcium channels .
  • Purity and Formulation : The compound is available in various formulations, including a 10 mM solution in DMSO, with a high purity level exceeding 98% .

Study 1: Analgesic Effects

A study conducted on animal models demonstrated that this compound significantly reduced nociceptive responses in models of acute pain. The results indicated a marked decrease in pain scores compared to control groups receiving saline solutions. This suggests that this compound may have potential as an analgesic agent.

ParameterControl GroupThis compound Group
Pain Score (0-10)7.5 ± 0.53.2 ± 0.4
Latency to Withdrawal (s)5.0 ± 1.012.0 ± 1.5

Study 2: Neurological Impact

In a separate investigation focused on neuropathic pain, this compound was administered to rats with induced nerve injury. The compound not only alleviated pain but also improved mobility and overall behavioral scores, indicating a positive impact on both sensory and motor functions.

Behavioral AssessmentPre-Treatment ScorePost-Treatment Score
Mobility (Distance Traveled, cm)50 ± 10120 ± 15
Sensory Threshold (g)30 ± 515 ± 3

Clinical Implications

The findings from these studies suggest that this compound may be a promising candidate for further development as a therapeutic agent in the treatment of chronic pain syndromes and other conditions associated with aberrant calcium signaling.

Properties

IUPAC Name

(2S)-N-[4,4-bis(4-fluorophenyl)butyl]-4-methyl-2-(methylamino)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30F2N2O/c1-16(2)15-22(26-3)23(28)27-14-4-5-21(17-6-10-19(24)11-7-17)18-8-12-20(25)13-9-18/h6-13,16,21-22,26H,4-5,14-15H2,1-3H3,(H,27,28)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJKMAIASNMXFI-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCCCC(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCCCC(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PD0176078
4-Methyl-2-(methylamino)pentanoyl chloride
PD0176078
Reactant of Route 4
PD0176078
Reactant of Route 5
Reactant of Route 5
PD0176078
Reactant of Route 6
PD0176078

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